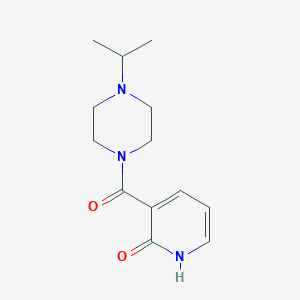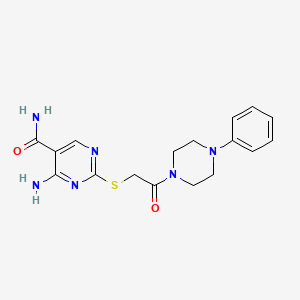![molecular formula C13H13F3N6 B3004205 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034466-59-4](/img/structure/B3004205.png)
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine" is a pyrimidine derivative that is of interest due to its potential pharmacological properties. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. Piperazine, another important moiety in this compound, is a six-membered ring containing two nitrogen atoms at opposite positions, which is known for its versatility in drug development.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the nucleophilic attack of amines on halogenated pyrimidines. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position were synthesized by reacting 2,4,6-trichloropyrimidine with amines . Similarly, 4-N-piperazinyl-thieno[2,3-d]pyrimidines were synthesized with structural variety at positions 2, 4, and 6 of the scaffold . These methods could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in hydrogen bonding and contribute to the biological activity of the compound. The presence of a piperazine ring can introduce flexibility and additional nitrogen atoms, which can be exploited for further chemical modifications .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is often used in their synthesis. For example, N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine were synthesized and could be further reacted with nucleophilic reagents to form dialkylamino derivatives . This indicates that the compound may also be amenable to similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the ring. For example, some pyrimidine derivatives have shown antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . Others have been evaluated for their immunosuppressive activity , antimicrobial activity , and as inhibitors of enzymes like 15-lipoxygenase . The trifluoromethyl group in the compound of interest is a common bioisostere in medicinal chemistry, often used to increase the metabolic stability and lipophilicity of a molecule, which could affect its pharmacokinetic properties.
Wirkmechanismus
Target of Action
The compound “4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is a derivative of Pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . The α2-adrenergic receptor plays a crucial role in regulating neurotransmitter release from adrenergic neurons and from other neurons such as serotonin and dopamine .
Mode of Action
As an antagonist of the α2-adrenergic receptor, the compound prevents the receptor from being activated by its natural ligands, norepinephrine and epinephrine . This results in an increase in the release of these neurotransmitters. As a partial agonist of the 5-HT1A receptor, it can bind to and partially stimulate the receptor, leading to a moderate level of receptor activation .
Biochemical Pathways
The compound’s interaction with the α2-adrenergic and 5-HT1A receptors affects the noradrenergic and serotonergic neurotransmission pathways . By blocking the α2-adrenergic receptor, it increases the release of norepinephrine and epinephrine, enhancing the noradrenergic neurotransmission . Its partial agonistic effect on the 5-HT1A receptor can modulate the serotonergic neurotransmission .
Result of Action
The molecular and cellular effects of the compound’s action would be an increase in the levels of norepinephrine and epinephrine due to its antagonistic effect on the α2-adrenergic receptor, and a moderate activation of the 5-HT1A receptor due to its partial agonistic effect . These changes in neurotransmitter levels and receptor activation can lead to various physiological effects, depending on the specific locations and functions of the affected neurons.
Eigenschaften
IUPAC Name |
4-(4-pyrimidin-2-ylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6/c14-13(15,16)10-8-11(20-9-19-10)21-4-6-22(7-5-21)12-17-2-1-3-18-12/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIOWPTWXXXPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3004122.png)
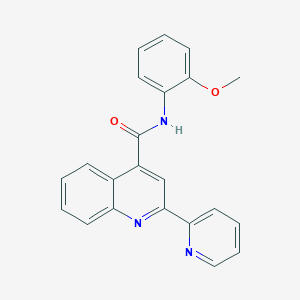

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3004126.png)
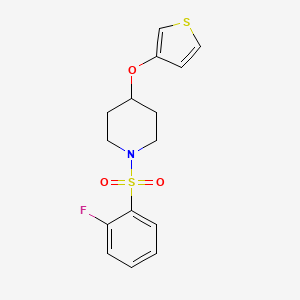
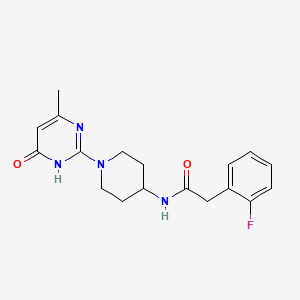

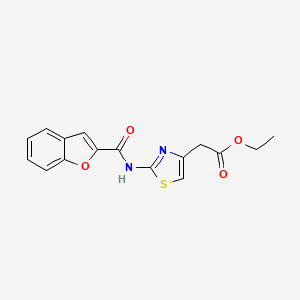
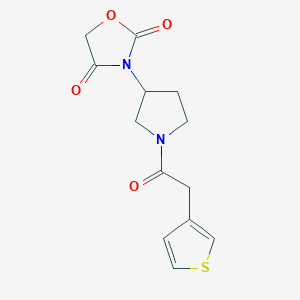
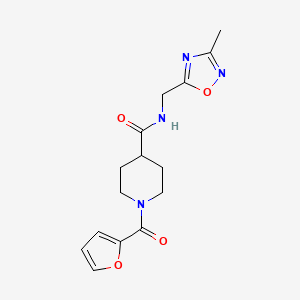
![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole](/img/structure/B3004142.png)

